molecular formula C13H20N2O3S B1660905 Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- CAS No. 85344-42-9

Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-

Cat. No.: B1660905
CAS No.: 85344-42-9
M. Wt: 284.38 g/mol
InChI Key: AWAIUPWZFCHKOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- typically involves the reaction of benzamide with butylamine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme activities or as a ligand in binding studies .

Medicine: In medicine, derivatives of benzamide are known for their pharmacological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The butylamino group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition or modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]- is unique due to the presence of both butylamino and sulfonyl groups in its structure.

Properties

IUPAC Name

N-[2-(butylsulfamoyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-3-9-15-19(17,18)11-10-14-13(16)12-7-5-4-6-8-12/h4-8,15H,2-3,9-11H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAIUPWZFCHKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428641
Record name Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85344-42-9
Record name Benzamide, N-[2-[(butylamino)sulfonyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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